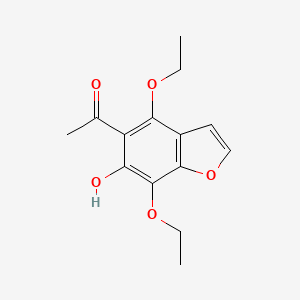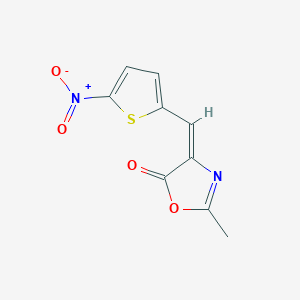
2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one is a heterocyclic compound that features both an oxazole and a thiophene ring
Preparation Methods
The synthesis of 2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one typically involves the condensation of 2-methyl-4-oxazol-5(4H)-one with 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the formation of the methylene bridge between the two heterocyclic rings. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Chemical Reactions Analysis
2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The methylene group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the methylene group under suitable conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures, especially when treated with strong acids or bases.
Scientific Research Applications
2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mechanism of Action
The mechanism of action of 2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of microbial or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.
Comparison with Similar Compounds
Similar compounds to 2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one include:
2-Methyl-4-((5-nitrofur-2-yl)methylene)oxazol-5(4H)-one: This compound features a furan ring instead of a thiophene ring and exhibits similar biological activities.
2-Methyl-4-((5-nitrobenz-2-yl)methylene)oxazol-5(4H)-one: This compound has a benzene ring in place of the thiophene ring and is studied for its potential as an anticancer agent.
2-Methyl-4-((5-nitropyrid-2-yl)methylene)oxazol-5(4H)-one: This compound contains a pyridine ring and is explored for its antimicrobial properties.
These compounds share structural similarities but differ in their heterocyclic rings, which can influence their chemical reactivity and biological activities.
Properties
CAS No. |
31271-13-3 |
|---|---|
Molecular Formula |
C9H6N2O4S |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
(4E)-2-methyl-4-[(5-nitrothiophen-2-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H6N2O4S/c1-5-10-7(9(12)15-5)4-6-2-3-8(16-6)11(13)14/h2-4H,1H3/b7-4+ |
InChI Key |
ORBAXRKSMIAQFI-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=C(S2)[N+](=O)[O-])/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=C(S2)[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


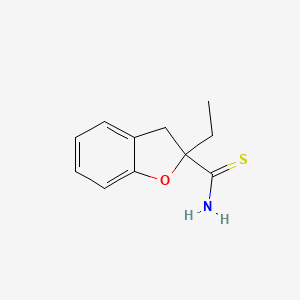
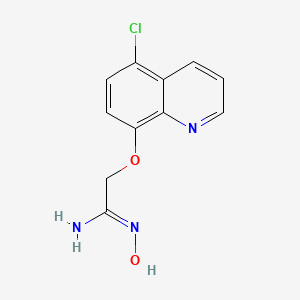
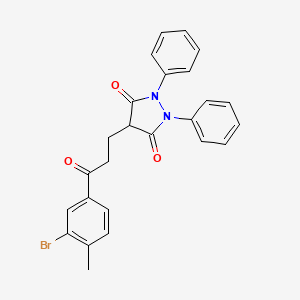
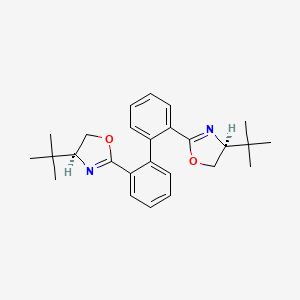
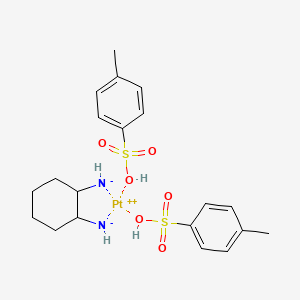

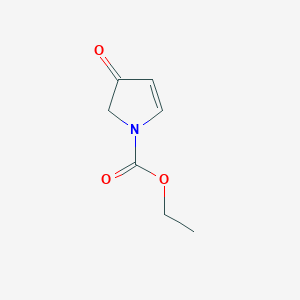

![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)

![5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12889574.png)
